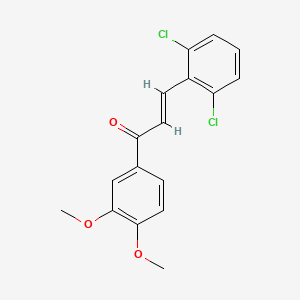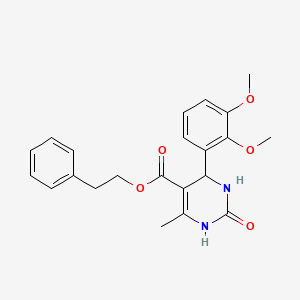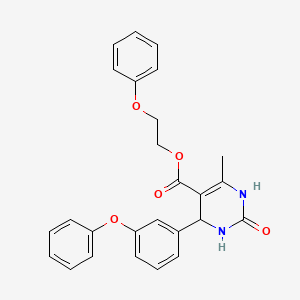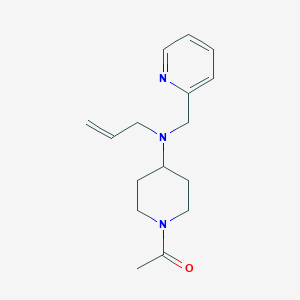
3-(2,6-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Overview
Description
3-(2,6-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as curcumin, is a natural compound found in the turmeric plant. It has gained significant attention in recent years due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In
Mechanism of Action
Curcumin exerts its effects through multiple mechanisms of action. It can modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It can also regulate the expression of various genes involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. It can also scavenge free radicals and prevent oxidative damage. Additionally, 3-(2,6-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. However, 3-(2,6-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has poor solubility and bioavailability, which can limit its effectiveness in vivo. Therefore, researchers have developed various formulations and delivery methods to improve its solubility and bioavailability.
Future Directions
There are several future directions for 3-(2,6-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one research. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases. Another area of interest is the investigation of this compound's potential in combination with other drugs or therapies. Additionally, researchers are exploring the use of this compound as a biomarker for disease diagnosis and prognosis.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-9-6-11(10-17(16)22-2)15(20)8-7-12-13(18)4-3-5-14(12)19/h3-10H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBAVLMXVYZISW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-ethyl-2-[2-(4-nitrophenyl)vinyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B3871413.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3871440.png)
![4'-[(2-furylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3871441.png)
![8-(4-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B3871442.png)
![N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3871443.png)
![2-(benzylthio)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3871455.png)
![3-[3-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3871472.png)

![(4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B3871483.png)

![3-(3-iodophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3871498.png)